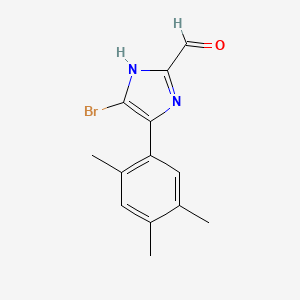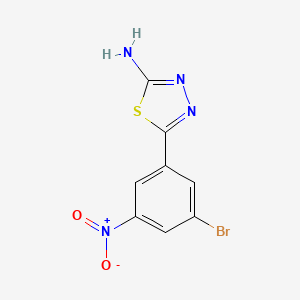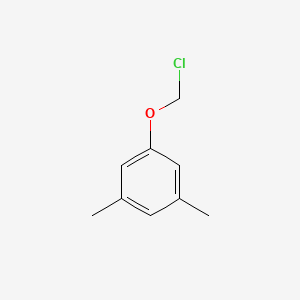
1-(Chloromethoxy)-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group and two methyl groups at the 3 and 5 positions
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-3,5-dimethylbenzene typically involves the chloromethylation of 3,5-dimethylphenol. The reaction is carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethoxy group can be achieved using hydrogenation catalysts, leading to the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include:
Lewis acids: for substitution reactions.
Oxidizing agents: such as potassium permanganate for oxidation.
Hydrogenation catalysts: for reduction reactions.
Major products formed from these reactions include amines, thioethers, carboxylic acids, and methoxy derivatives.
Applications De Recherche Scientifique
1-(Chloromethoxy)-3,5-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-3,5-dimethylbenzene can be compared with similar compounds such as:
1-(Methoxymethoxy)-3,5-dimethylbenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
1-(Chloromethoxy)-2,4-dimethylbenzene: Similar structure but with methyl groups at the 2 and 4 positions instead of 3 and 5.
1-(Chloromethoxy)-3,5-diethylbenzene: Similar structure but with ethyl groups instead of methyl groups.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-(chloromethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-3-8(2)5-9(4-7)11-6-10/h3-5H,6H2,1-2H3 |
Clé InChI |
TUKBPGDOOYBELN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


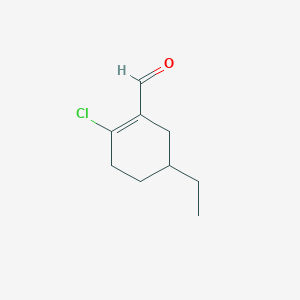
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
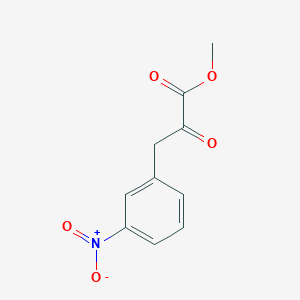
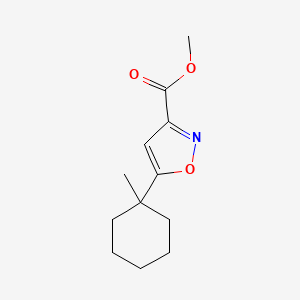
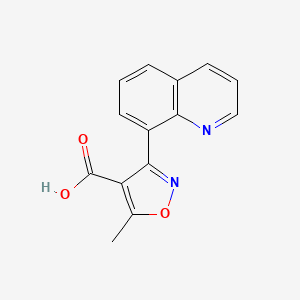
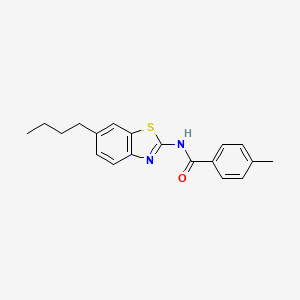
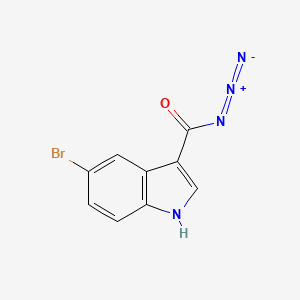
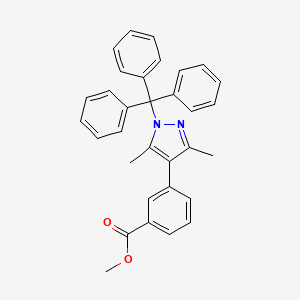
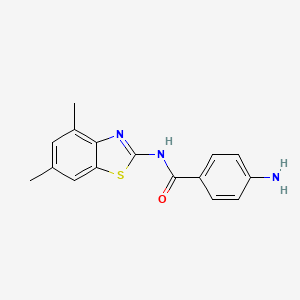
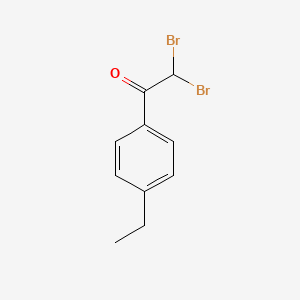
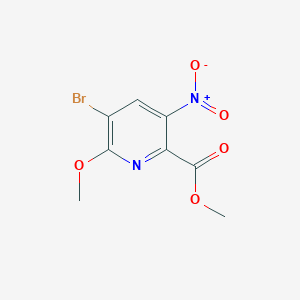
![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)
